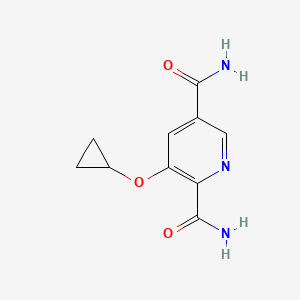
3-Cyclopropoxypyridine-2,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxypyridine-2,5-dicarboxamide is a chemical compound with the molecular formula C10H11N3O3. This compound is part of the pyridine carboxamide family, which is known for its diverse applications in various fields, including medicinal chemistry and material science . The unique structure of this compound, featuring a cyclopropoxy group attached to a pyridine ring, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxypyridine-2,5-dicarboxamide typically involves the condensation of pyridine-2,5-dicarboxylic acid with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxypyridine-2,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: N-bromosuccinimide in the presence of a radical initiator like benzoyl peroxide.
Major Products Formed:
Oxidation: Pyridine-2,5-dicarboxylic acid derivatives.
Reduction: Pyridine-2,5-diamine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
3-Cyclopropoxypyridine-2,5-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxypyridine-2,5-dicarboxamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interact with proteins involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Pyridine-2,6-dicarboxamide: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
Furan-2,5-dicarboxamide: Another heterocyclic dicarboxamide with unique properties and applications in material science and biology.
Uniqueness: 3-Cyclopropoxypyridine-2,5-dicarboxamide stands out due to its cyclopropoxy group, which imparts unique steric and electronic properties. This makes it more versatile in forming stable complexes with metals and interacting with biological targets compared to its analogs .
Properties
Molecular Formula |
C10H11N3O3 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
3-cyclopropyloxypyridine-2,5-dicarboxamide |
InChI |
InChI=1S/C10H11N3O3/c11-9(14)5-3-7(16-6-1-2-6)8(10(12)15)13-4-5/h3-4,6H,1-2H2,(H2,11,14)(H2,12,15) |
InChI Key |
YPEUQSUJNZWLRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC(=C2)C(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



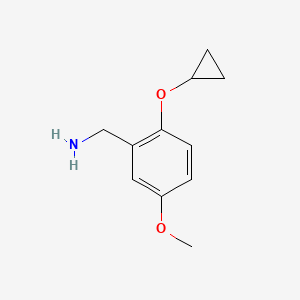
![10-Chloro-7H-benzo[c]carbazole](/img/structure/B14809172.png)
![5-benzyl-4-methyl-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxamide](/img/structure/B14809175.png)
![2-[2-(2-{[(diphenylmethoxy)carbonyl]amino}-6-oxo-6,9-dihydro-5H-purin-9-yl)-N-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]acetamido]acetic acid](/img/structure/B14809180.png)
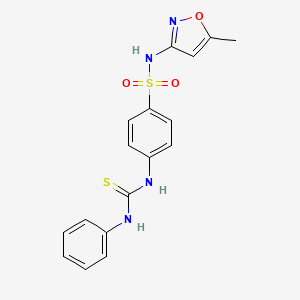
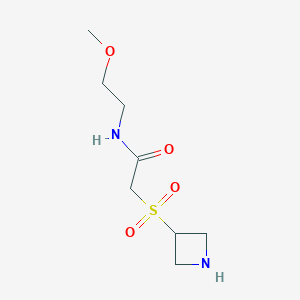
![9H-Imidazo[4,5-h]isoquinolin-9-one, 2-[(4-fluoro-2-methylphenyl)amino]-1,8-dihydro-1,6-dimethyl-7-[3-(tetrahydro-4-oxido-4-phenyl-1,4-azaphosphorin-1(2H)-yl)-1-propen-1-yl]-](/img/structure/B14809200.png)
![N'-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B14809202.png)
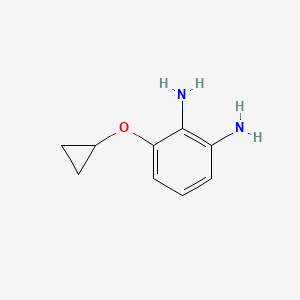

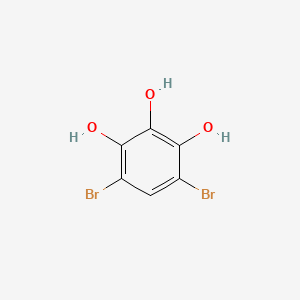
![N,N'-bis[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanediamide](/img/structure/B14809226.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide](/img/structure/B14809231.png)
